cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid
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Overview
Description
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid is a compound of significant interest in organic chemistry. It features a tetrahydropyran ring, a hydroxyl group, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid typically involves the hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various catalysts, including platinum, lanthanide triflates, and silver (I) triflate . The reaction conditions are generally mild, often carried out at room temperature, and can tolerate various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of hydroalkoxylation and the use of efficient catalysts suggest that scalable production could be achieved using similar catalytic systems under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of fragrant compounds and other industrial chemicals.
Mechanism of Action
The mechanism by which cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid exerts its effects involves its functional groups. The hydroxyl group can participate in hydrogen bonding, the trifluoromethyl group can influence the molecule’s electronic properties, and the carboxylic acid group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
cis-2,6-Piperidines: Similar in structure but with a piperidine ring instead of a tetrahydropyran ring.
cis-2,6-Tetrahydropyrans: Similar but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid makes it unique compared to other similar compounds. This group can significantly alter the compound’s reactivity and properties, making it valuable for specific applications.
Properties
Molecular Formula |
C7H9F3O4 |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
(2R,3R)-2-hydroxy-2-(trifluoromethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3O4/c8-7(9,10)6(13)4(5(11)12)2-1-3-14-6/h4,13H,1-3H2,(H,11,12)/t4-,6+/m0/s1 |
InChI Key |
YFNZMZTYOWORNJ-UJURSFKZSA-N |
Isomeric SMILES |
C1C[C@H]([C@@](OC1)(C(F)(F)F)O)C(=O)O |
Canonical SMILES |
C1CC(C(OC1)(C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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